2-Aminopyrimidine-5-boronic acid
CAS No.: 936250-22-5
Cat. No.: VC21189636
Molecular Formula: C4H6BN3O2
Molecular Weight: 138.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 936250-22-5 |
---|---|
Molecular Formula | C4H6BN3O2 |
Molecular Weight | 138.92 g/mol |
IUPAC Name | (2-aminopyrimidin-5-yl)boronic acid |
Standard InChI | InChI=1S/C4H6BN3O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H,(H2,6,7,8) |
Standard InChI Key | CGHYQZASLKERLV-UHFFFAOYSA-N |
SMILES | B(C1=CN=C(N=C1)N)(O)O |
Canonical SMILES | B(C1=CN=C(N=C1)N)(O)O |
Introduction
Chemical Identity and Properties
Chemical Identifiers
2-Aminopyrimidine-5-boronic acid can be identified through various chemical notation systems and identifiers, as detailed in Table 1.
Table 1: Chemical Identifiers of 2-Aminopyrimidine-5-boronic acid
Identifier | Value |
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CAS Number | 936250-22-5 |
Molecular Formula | C4H6BN3O2 |
Molecular Weight | 138.92 g/mol |
IUPAC Name | (2-aminopyrimidin-5-yl)boronic acid |
SMILES Notation | NC1=NC=C(C=N1)B(O)O |
InChI Key | CGHYQZASLKERLV-UHFFFAOYSA-N |
MDL Number | MFCD07375147 |
Property | Characteristic |
---|---|
Physical State | Solid |
Melting Point | 206°C to 211°C |
Stability | Requires refrigeration and protection from heat |
Chemical Compatibility | Incompatible with oxidizing agents |
Commercial Purity | 95-97% (depending on supplier) |
The physical and chemical properties listed above inform the handling, storage, and application considerations for this compound in research and pharmaceutical settings .
Structural Characteristics
2-Aminopyrimidine-5-boronic acid features a pyrimidine heterocyclic ring with two nitrogen atoms at positions 1 and 3. The amino group (-NH2) is attached to the carbon at position 2, while the boronic acid group (-B(OH)2) is connected to the carbon at position 5 . This structural arrangement contributes to the compound's reactivity and applications in various chemical transformations.
The boronic acid functional group is particularly significant as it can participate in numerous chemical reactions, including:
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Formation of covalent bonds with diols and other nucleophiles
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Participation in coupling reactions (e.g., Suzuki coupling)
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Acting as a Lewis acid in various transformations
The amino group at the 2-position can engage in hydrogen bonding and nucleophilic reactions, further extending the compound's chemical versatility.
Applications
Pharmaceutical Applications
The primary application of 2-Aminopyrimidine-5-boronic acid is as a pharmaceutical intermediate. Its utility in this context stems from its ability to serve as a building block in the synthesis of various bioactive compounds . The specific pharmaceutical applications include:
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Use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs)
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Incorporation into drug candidates targeting various biological pathways
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Potential utility in the development of enzyme inhibitors and receptor modulators
The boronic acid functionality allows for the formation of covalent bonds with biomolecules, making it useful in the design of enzyme inhibitors, particularly protease inhibitors. Research indicates it has been utilized in the synthesis of inhibitors targeting serine proteases and cysteine proteases, which are critical in various diseases including cancer and viral infections.
Research Applications
In research settings, 2-Aminopyrimidine-5-boronic acid serves as a valuable chemical tool. Its applications include:
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Use as a building block in medicinal chemistry and drug discovery programs
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Employment in structure-activity relationship (SAR) studies
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Utility in the development of chemical probes for biological research
The compound's boronic acid group can enhance the selective toxicity towards cancer cells when incorporated into potential drug candidates. Studies have shown promise in increasing efficacy against specific cancer types, with structural modifications leading to improved pharmacological profiles.
Aspect | Recommendation |
---|---|
Storage Temperature | 4°C (refrigeration) |
Protection | Protect from heat |
Incompatibilities | Store away from oxidizing agents |
Shelf Life | Not specified in available data |
Container Type | Not specified in available data |
Following these storage recommendations helps prevent degradation of the compound and ensures its integrity for use in various applications .
Aspect | Details |
---|---|
Typical Packaging | 1g, 5g, 10g |
Purity | 95-97% |
Suppliers | Thermo Scientific Chemicals, Synthonix, Inc. |
Catalog Reference | Thermo Scientific Chemicals H6640306 (5g) |
Stock Status | Typically in-stock at specialized chemical suppliers |
These commercial offerings make the compound accessible for researchers and pharmaceutical development teams .
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